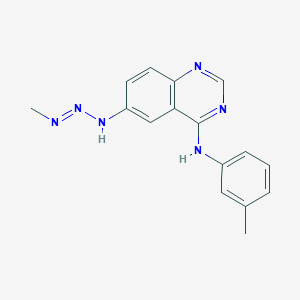
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazene Group: The triazene group can be introduced via diazotization followed by coupling with a suitable amine.
Substitution with m-Tolyl Group: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Various substitution reactions can occur, especially at the triazene and quinazoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(3-Methyltriaz-1-en-1-yl)quinazolin-4-amine: Lacks the m-tolyl group.
N-(m-Tolyl)quinazolin-4-amine: Lacks the triazene group.
Quinazolin-4-amine: Basic structure without additional functional groups.
Uniqueness
6-(3-Methyltriaz-1-en-1-yl)-N-(m-tolyl)quinazolin-4-amine is unique due to the presence of both the triazene and m-tolyl groups, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
342655-59-8 |
|---|---|
Molekularformel |
C16H16N6 |
Molekulargewicht |
292.34 g/mol |
IUPAC-Name |
6-N-(methyldiazenyl)-4-N-(3-methylphenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C16H16N6/c1-11-4-3-5-12(8-11)20-16-14-9-13(21-22-17-2)6-7-15(14)18-10-19-16/h3-10H,1-2H3,(H,17,21)(H,18,19,20) |
InChI-Schlüssel |
LVSKRGBRYXZIRX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC=NC3=C2C=C(C=C3)NN=NC |
Synonyme |
SMA-41 SMA41 SMA41 cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















